molecular formula C16H18N2OS B11377069 2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide

2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11377069
M. Wt: 286.4 g/mol
InChI Key: NYUCACLEXZMLSE-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide is a heterocyclic organic compound It features a pyridine ring substituted with ethylsulfanyl, dimethyl, and phenylcarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

2-ethylsulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C16H18N2OS/c1-4-20-16-14(11(2)10-12(3)17-16)15(19)18-13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,18,19)

InChI Key

NYUCACLEXZMLSE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=CC(=N1)C)C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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